N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with benzoyl chloride in the presence of potassium carbonate, water, and ethyl acetate. This mixture is stirred at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The hydroxy group and sulfonamide group can form hydrogen bonds with proteins, affecting their function. The benzamide core can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Similar structure but lacks the sulfonamide group.
2-hydroxy-2-methyl-1-phenyl-1-propanone: Contains a hydroxy group and a ketone group but lacks the benzamide core.
1-(2-hydroxy-2-methylpropyl)pyrazole-4-boronic acid pinacol ester: Contains a hydroxy group and a boronic acid ester but has a different core structure .
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzamide core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-6-9-18(5)23(21,22)14-10-13(8-7-12(14)2)15(20)17-16(3,4)11-19/h7-8,10,19H,6,9,11H2,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKRPOUTYARMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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